

7-Methoxyindole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Methoxyindole

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Abstract

7-Methoxyindole, a substituted indole, has garnered significant attention in medicinal chemistry and drug discovery. This document provides an in-depth technical overview of **7-methoxyindole**, encompassing its historical discovery, key synthetic methodologies, and its role as a modulator of cellular signaling pathways. Quantitative data, including spectroscopic information, is presented in a structured format. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of synthetic routes and biological pathways to facilitate a comprehensive understanding of this versatile molecule.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy group at the 7-position of the indole ring significantly influences its electronic properties, metabolic stability, and biological activity. **7-Methoxyindole** serves as a crucial building block for the synthesis of a wide range of pharmacologically active compounds, including those with potential anticancer, anti-inflammatory, and neuroprotective properties.^[1] This guide delves into the foundational aspects of **7-methoxyindole**, from its initial synthesis to its contemporary applications in drug development.

Discovery and Historical Context

The exploration of methoxy-substituted indoles dates back to the mid-20th century. An early significant contribution to the synthesis and reactions of methoxyindole compounds was made by Bell and Lindwall in 1948, published in *The Journal of Organic Chemistry*.^[2] While this paper laid some of the groundwork, a more focused investigation on **7-methoxyindole** and its derivatives was presented by A. Kalir and colleagues in a 1967 publication in the *Israel Journal of Chemistry*. These early studies were crucial in establishing the fundamental chemistry of **7-methoxyindole**, paving the way for its subsequent investigation as a pharmacophore.

The two primary classical methods for synthesizing the indole nucleus, the Fischer indole synthesis (discovered in 1883) and the Leimgruber-Batcho indole synthesis (developed in 1971), have both been applied to the preparation of **7-methoxyindole** and its derivatives.^{[3][4]} ^[5] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final indole product.

Physicochemical and Spectroscopic Data

7-Methoxyindole is typically a colorless to brown liquid or crystalline solid.^[4] Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of **7-Methoxyindole**

Property	Value	Reference
CAS Number	3189-22-8	[6]
Molecular Formula	C ₉ H ₉ NO	[6]
Molecular Weight	147.17 g/mol	[6]
Appearance	Colorless to brown liquid or crystal	[4]
Purity (Typical)	≥ 97%	[4]

Table 2: Spectroscopic Data for **7-Methoxyindole**

Spectroscopy	Data	Reference
¹ H NMR (CDCl ₃)	Predicted shifts (ppm): δ 8.5 - 9.5 (br s, 1H, NH), 7.3 - 7.5 (t, 1H), 6.6 - 6.8 (t, 1H), 8.3 - 8.5 (d, 1H), 8.0 - 8.2 (d, 1H), 3.9 - 4.1 (s, 3H, OCH ₃)	[7]
¹³ C NMR (CDCl ₃)	Predicted shifts (ppm): δ 145 - 148 (C7), 141 - 144 (C5), 130 - 133 (C7a), 128 - 131 (C3a), 125 - 128 (C2), 118 - 121 (C4), 115 - 118 (C6), 103 - 106 (C3), 55 - 57 (OCH ₃)	[7]
Mass Spectrometry	Molecular Ion (M ⁺): m/z 147	[8]
Infrared (IR)	Characteristic peaks for N-H and C-O stretching	[6]

Experimental Protocols

Synthesis of 7-Methoxyindole

Two common methods for the synthesis of **7-methoxyindole** are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

This method involves the reaction of 2-methoxyphenylhydrazine with an appropriate ketone or aldehyde, followed by acid-catalyzed cyclization.[9]

Protocol:

- **Hydrazone Formation:**
 - Dissolve 2-methoxyphenylhydrazine and a suitable carbonyl compound (e.g., pyruvic acid or an acetone equivalent) in a solvent such as ethanol or acetic acid.
 - Stir the mixture, with gentle heating if necessary, until the formation of the corresponding hydrazone is complete (monitored by TLC).

- Indolization:
 - To the mixture containing the hydrazone, add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).[9]
 - Heat the reaction mixture to a temperature ranging from 80°C to over 200°C, depending on the substrates and catalyst, until the reaction is complete.
- Work-up and Purification:
 - Cool the reaction mixture and extract the product with an organic solvent.
 - Purify the crude product by column chromatography, recrystallization, or distillation.

Note: The Fischer indole synthesis with 2-methoxyphenylhydrazones can sometimes lead to the formation of "abnormal" products, such as 6-haloindoles, through nucleophilic displacement of the methoxy group, especially when using hydrohalic acids as catalysts.[10]

This method provides a high-yield and versatile route to 2,3-unsubstituted indoles from o-nitrotoluenes.[5]

Protocol:

- Enamine Formation:
 - React 2-methyl-3-nitroanisole (the corresponding o-nitrotoluene for **7-methoxyindole**) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine.
 - This reaction forms a β -dimethylamino-2-nitrostyrene intermediate.
- Reductive Cyclization:
 - Reduce the nitro group of the enamine intermediate to an amine using a reducing agent such as Raney nickel and hydrazine, or palladium on carbon with hydrogen gas.[5]
 - The resulting amine undergoes spontaneous cyclization to form the indole ring.

- Work-up and Purification:
 - After the reaction is complete, the catalyst is filtered off, and the product is isolated by extraction and purified by chromatography or recrystallization.

Spectroscopic Analysis

Protocol for NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of **7-methoxyindole** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[7]
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]
- ^1H NMR Acquisition: Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.[7]
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum.[7]

Biological Activity and Signaling Pathways

7-Methoxyindole and its derivatives have shown a range of biological activities, with a notable interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Agonism

7-Methoxyindole has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell cycle.[1]

Signaling Pathway:

- Ligand Binding: **7-Methoxyindole** binds to the cytosolic AhR, which is in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.
- Nuclear Translocation: Upon ligand binding, the AhR complex translocates into the nucleus.

- Dimerization: In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).
- DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 enzymes (e.g., CYP1A1), leading to their transcription.

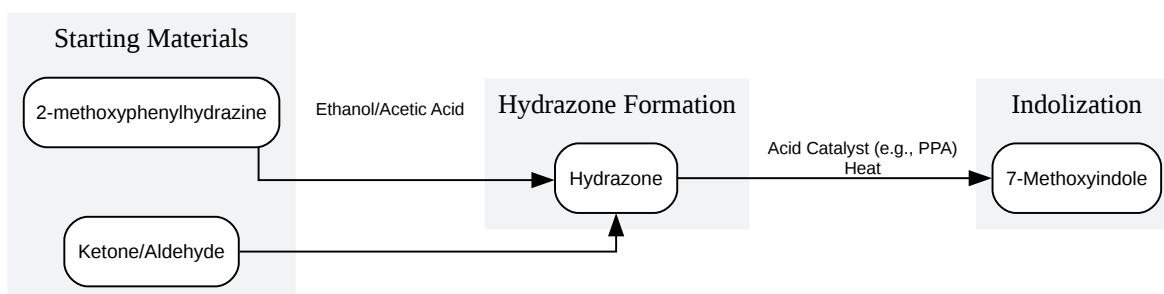
This interaction with the AhR pathway suggests that **7-methoxyindole** can influence cellular responses to environmental toxins and play a role in modulating immune function.

Potential Role in TAK1 Signaling Pathway (Hypothetical)

While direct evidence for the interaction of **7-methoxyindole** with the TGF- β activated kinase 1 (TAK1) signaling pathway is limited, a derivative, 7-methoxyheptaphylline, has been shown to exert neuroprotective and anticancer effects through this pathway. TAK1 is a key regulator of inflammatory and stress responses, activating downstream pathways such as NF- κ B and MAPKs.^[3] The activity of this derivative suggests that the **7-methoxyindole** scaffold may have the potential to modulate TAK1 signaling, though further research is required to confirm this for the parent compound.

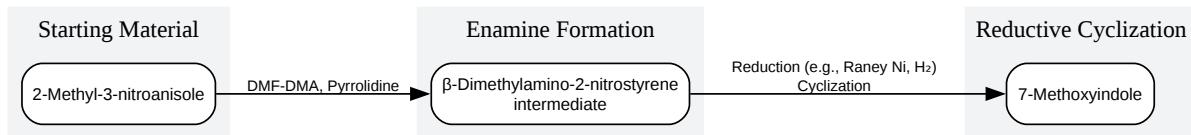
Visualizations

Synthetic Workflows



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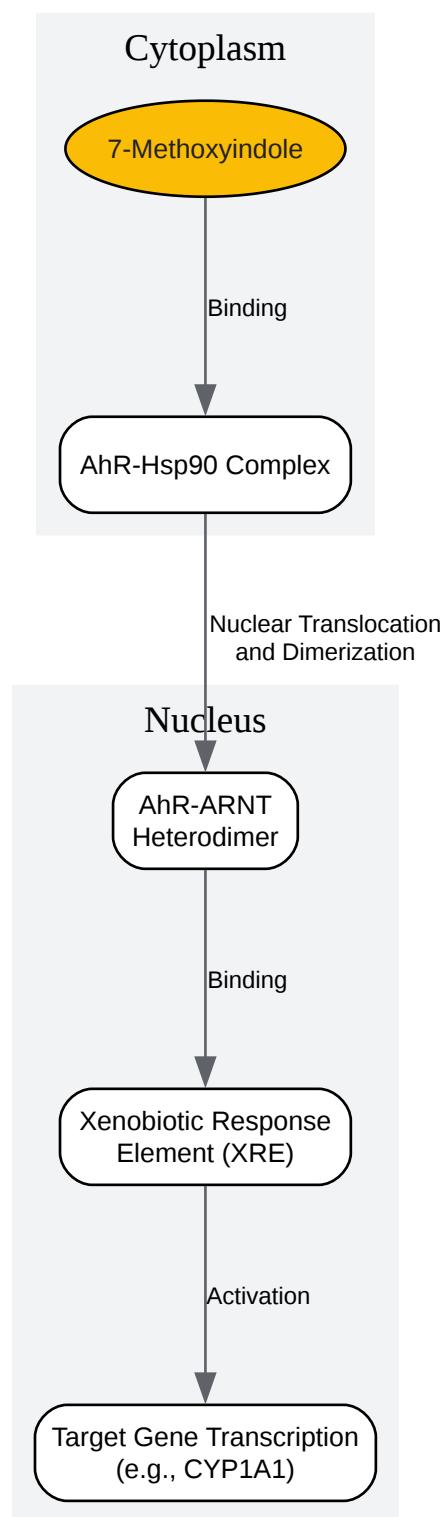
Fischer Indole Synthesis for **7-Methoxyindole**.



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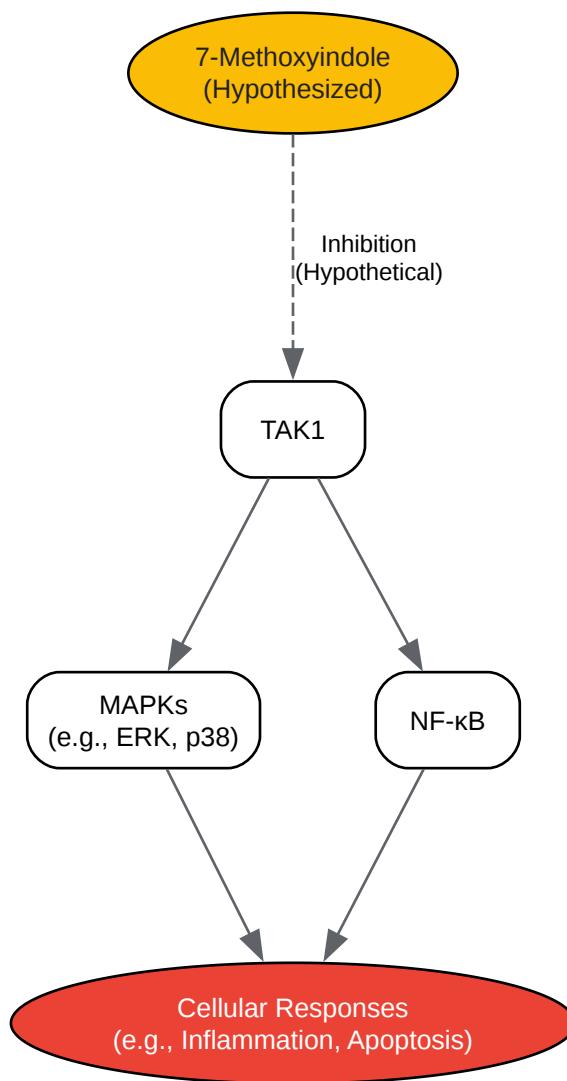
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Signaling Pathways



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Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.



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Hypothetical Modulation of TAK1 Signaling by **7-Methoxyindole**.

Conclusion

7-Methoxyindole is a molecule of significant interest with a rich history rooted in the classical methods of indole synthesis. Its utility as a synthetic intermediate continues to be explored in the development of novel therapeutic agents. The elucidation of its role as an agonist of the Aryl Hydrocarbon Receptor provides a concrete mechanism for its biological activity and opens avenues for its application in modulating immune and metabolic processes. While its direct effects on other signaling pathways like TAK1 require further investigation, the pharmacological potential of the **7-methoxyindole** scaffold is undeniable. This guide provides a foundational

resource for researchers to further explore and exploit the chemical and biological properties of this versatile compound.

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